4-chloro-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-1H-imidazole-5-carboxylic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-4-chloro-1H-imidazole-5-carboxylic acid is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chlorine atom, and a carboxylic acid functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-4-chloro-1H-imidazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-4-chloro-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed using acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used to remove the Boc group.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Substitution Reactions: Products with various substituents replacing the chlorine atom.
Deprotection Reactions: The free amine derivative of the compound.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound, depending on the specific reaction.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-4-chloro-1H-imidazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-4-chloro-1H-imidazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the imidazole ring allows for interactions with metal ions and hydrogen bonding, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-4-chloro-1H-imidazole-5-carboxylic acid
- 2-{[(tert-butoxy)carbonyl]amino}-4-chloro-1H-imidazole-5-carboxylate
- 2-{[(tert-butoxy)carbonyl]amino}-4-chloro-1H-imidazole-5-carboxamide
Uniqueness
The unique combination of the tert-butoxycarbonyl protecting group, chlorine atom, and carboxylic acid functional group in 2-{[(tert-butoxy)carbonyl]amino}-4-chloro-1H-imidazole-5-carboxylic acid distinguishes it from other similar compounds. This specific structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H12ClN3O4 |
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Molecular Weight |
261.66 g/mol |
IUPAC Name |
5-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H12ClN3O4/c1-9(2,3)17-8(16)13-7-11-4(6(14)15)5(10)12-7/h1-3H3,(H,14,15)(H2,11,12,13,16) |
InChI Key |
UQDUNSNKJXTUPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(N1)Cl)C(=O)O |
Origin of Product |
United States |
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